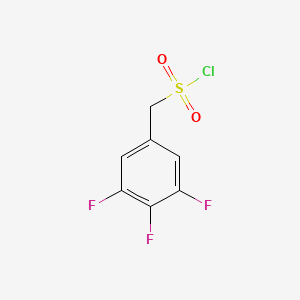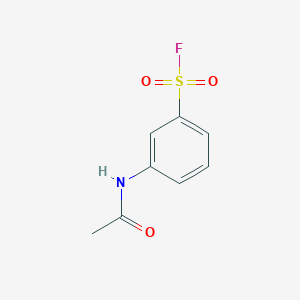![molecular formula C7H13NO B13166161 (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminobicyclo[310]hexan-1-YL)methanol is a bicyclic compound characterized by a unique structure that includes an amino group and a hydroxyl group attached to a bicyclo[310]hexane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable organic synthesis techniques that can be adapted for large-scale production. This includes optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives at the amino group.
Applications De Recherche Scientifique
(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
Comparaison Avec Des Composés Similaires
- (2-Aminobicyclo[3.1.0]hexan-1-YL)methanol
- (1R,2R,4S,5S)-4-Aminobicyclo[3.1.0]hexan-2-YL)methanol hydrochloride
Comparison: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol is unique due to its specific substitution pattern on the bicyclo[3.1.0]hexane ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(4-amino-1-bicyclo[3.1.0]hexanyl)methanol |
InChI |
InChI=1S/C7H13NO/c8-6-1-2-7(4-9)3-5(6)7/h5-6,9H,1-4,8H2 |
Clé InChI |
DKIDOZNBDLMVGW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2C1N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



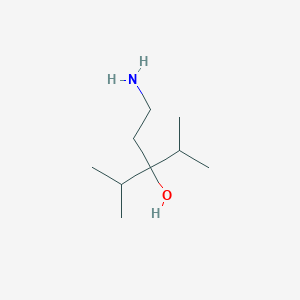
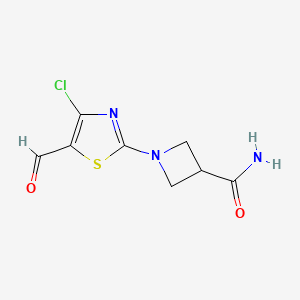


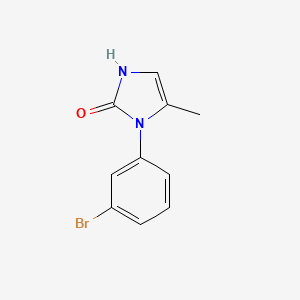

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)


